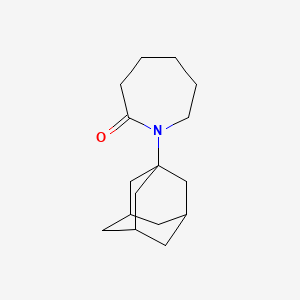
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid, also known as PTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTC belongs to the class of heterocyclic compounds and is structurally related to pyrrolidine and thiophene.
Mecanismo De Acción
The mechanism of action of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex between this compound and the target molecule or metal ion. This complex formation results in a change in the fluorescence properties of this compound, which can be used to detect the presence of the target molecule or metal ion.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and could potentially be used as a therapeutic agent for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is its high selectivity and sensitivity towards certain metal ions, which makes it a valuable tool for analytical chemistry. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which could limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid. One area of research is the development of this compound-based sensors for detecting metal ions in biological samples. Another area of research is the use of this compound as a photosensitizer in photodynamic therapy for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is a multi-step process that involves the reaction of pyrrolidine with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain the final product, this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in analytical chemistry.
Another area of research is its use as a photosensitizer in photodynamic therapy. This compound has been found to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer. Photodynamic therapy is a non-invasive treatment method for cancer and other diseases, and this compound has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15-9-8-14(23-15)13-7-4-10-18(13)17(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWQFVHEYXNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(S3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)



![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)



![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

